molecular formula C15H15N3 B11790109 N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline

Cat. No.: B11790109
M. Wt: 237.30 g/mol
InChI Key: DBPQFFOTZNIIPO-UHFFFAOYSA-N
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Description

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline is a compound that features a benzimidazole core, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA). The reaction is carried out under reflux conditions for several hours to yield the desired benzimidazole derivative . Another method involves microwave-assisted synthesis, where a mixture of p-aminobenzoic acid and PPA is heated in a microwave oven, resulting in high yields and reduced reaction times .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial activity, or interfere with cell division in cancer cells, resulting in antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]aniline

InChI

InChI=1S/C15H15N3/c1-11(16-12-7-3-2-4-8-12)15-17-13-9-5-6-10-14(13)18-15/h2-11,16H,1H3,(H,17,18)

InChI Key

DBPQFFOTZNIIPO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC3=CC=CC=C3

Origin of Product

United States

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